3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide
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Description
3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C19H19ClN2O3S2 and its molecular weight is 422.94. The purity is usually 95%.
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Biological Activity
3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide is a compound of significant interest due to its potential biological activities. Its unique chemical structure suggests various pharmacological properties, including antibacterial and enzyme inhibitory effects. This article reviews the biological activity of this compound based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C19H19ClN2O3S2
- Molecular Weight : 423.0 g/mol
- CAS Number : 895460-00-1
Antibacterial Activity
Research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity. For instance, synthesized derivatives of sulfonamides have demonstrated effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The following table summarizes the antibacterial activity of related compounds:
Compound | Bacterial Strain | Activity Level |
---|---|---|
Compound A | Salmonella typhi | Strong |
Compound B | Bacillus subtilis | Moderate |
Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. It has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. In a study evaluating various sulfonamide derivatives, several exhibited IC50 values significantly lower than the reference standard (thiourea), indicating high potency . The following table presents the IC50 values for selected compounds:
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
Compound D | AChE | 2.14 ± 0.003 |
Compound E | Urease | 1.13 ± 0.003 |
Compound F | AChE | 6.28 ± 0.003 |
Pharmacological Implications
The pharmacological implications of these activities suggest that compounds like this compound could serve as potential candidates for drug development targeting bacterial infections and conditions requiring enzyme modulation.
Case Studies
Several studies have evaluated the biological activity of similar sulfonamide compounds:
- Study on Antibacterial Activity :
- Enzyme Inhibition Study :
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S2/c20-13-6-8-14(9-7-13)27(24,25)11-10-18(23)22-19-16(12-21)15-4-2-1-3-5-17(15)26-19/h6-9H,1-5,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLMXWAGYSKCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.